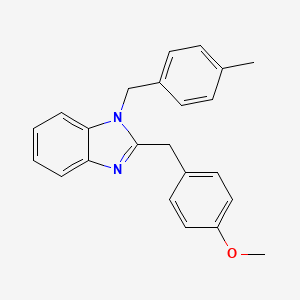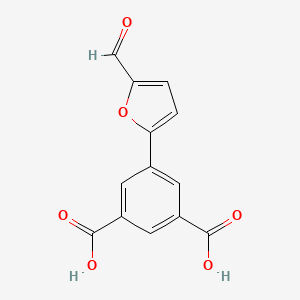![molecular formula C15H15ClN2O3S B5714253 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)
4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide, also known as CDAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CDAB is a sulfonamide-based compound that has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide is not fully understood, but it is believed to involve inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, this compound has been shown to reduce inflammation in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide in lab experiments include its relatively simple synthesis method, its ability to inhibit various enzymes involved in biological processes, and its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide. One direction is to further investigate its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. Another direction is to study its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,4-dimethylphenylamine followed by reduction of the resulting nitro compound to the corresponding amine using sodium dithionite. The amine is then reacted with sulfuryl chloride to yield the final product this compound.
Aplicaciones Científicas De Investigación
4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide has been extensively studied for its biological activities, including its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-3-6-13(10(2)7-9)18-22(20,21)14-8-11(15(17)19)4-5-12(14)16/h3-8,18H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJTRUDPGAGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)

![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)

![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)



![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)

